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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of (Rac)-
Tivantinib, presenting a comparative analysis with other notable c-MET inhibitors and

microtubule-targeting agents. The information is intended to offer an objective resource for

researchers and professionals in the field of oncology drug development.

Executive Summary
Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine

kinase, (Rac)-Tivantinib (ARQ 197) has demonstrated anti-tumor activity in various preclinical

models. However, a significant body of evidence now indicates that its primary mechanism of

cytotoxic action is independent of c-MET inhibition and is instead attributed to the disruption of

microtubule polymerization. This dual activity profile distinguishes Tivantinib from other c-MET

inhibitors. This guide will delve into the experimental data supporting both its on-target (c-MET)

and off-target (microtubule) effects, comparing its performance with established c-MET

inhibitors such as Crizotinib and PHA-665752, the multi-kinase inhibitor Cabozantinib, and the

c-MET targeting monoclonal antibody, Onartuzumab.

Comparative Analysis of In Vitro Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of

Tivantinib and its comparators across a panel of cancer cell lines with varying c-MET status.
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This data highlights the differential sensitivity of cancer cells to these agents and provides

insights into their mechanisms of action.

Table 1: IC50 Values of Tivantinib and Comparative c-MET Tyrosine Kinase Inhibitors (μM)

Cell Line
Cancer
Type

c-MET
Status

Tivantinib
(ARQ 197)

Crizotinib
(PF-
02341066)

PHA-665752

EBC-1

Non-Small

Cell Lung

Cancer

MET

Amplified
~1.0[1] ~0.01[1] ~0.01[1]

H1993

Non-Small

Cell Lung

Cancer

MET

Amplified
~0.8[1] ~0.02[1] ~0.01[1]

MKN-45
Gastric

Cancer

MET

Amplified
~0.1[2] >10[2] ~0.005[3]

SNU-5
Gastric

Cancer

MET

Amplified
Not Reported Not Reported ~0.004[3]

A549

Non-Small

Cell Lung

Cancer

MET Non-

Amplified
~0.3[1][4] >10[1][4] >10[1]

NCI-H460

Non-Small

Cell Lung

Cancer

MET Non-

Amplified
~0.5[2] >10[2] >10[2]

MDA-MB-231
Breast

Cancer

MET Non-

Amplified
Not Reported 5.16[5] Not Reported

MCF-7
Breast

Cancer

MET Non-

Amplified
Not Reported 1.5[5] Not Reported

SK-BR-3
Breast

Cancer

MET Non-

Amplified
Not Reported 3.85[5] Not Reported

Table 2: IC50 Values of Tivantinib and Other c-MET Pathway Inhibitors (μM)
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Cell Line Cancer Type
Tivantinib
(ARQ 197)

Cabozantinib
(XL184)

Onartuzumab
(MetMAb)

CE81T

Esophageal

Squamous Cell

Carcinoma

Not Reported 4.61 (72h)[6] Not Reported

KYSE-70

Esophageal

Squamous Cell

Carcinoma

Not Reported ~5 (72h)[6] Not Reported

Various Cancer

Cell Lines
Various Not Reported Not Reported

IC50 of 1-100 nM

for proliferation

inhibition[7]

Ba/F3-huMET Pro-B Not Reported Not Reported

IC50 of 0.5 nM

for proliferation

inhibition[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as assay

type and incubation time.

Mechanisms of Action and Signaling Pathways
Tivantinib was designed to inhibit the c-MET receptor tyrosine kinase. However, its anti-tumor

effects are now understood to be more complex, involving the disruption of microtubule

dynamics.

c-MET Signaling Pathway
The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and

autophosphorylates, initiating a cascade of downstream signaling pathways.[8][9][10] These

pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation,

survival, migration, and invasion.[11] Dysregulation of the HGF/c-MET axis is implicated in the

progression of numerous cancers.[8][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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